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molecular formula C17H19NO3 B8386838 (4-Benzyloxybenzylamino)acetic acid methyl ester

(4-Benzyloxybenzylamino)acetic acid methyl ester

Cat. No. B8386838
M. Wt: 285.34 g/mol
InChI Key: NCGCIWPSRSEQCG-UHFFFAOYSA-N
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Patent
US06281194B1

Procedure details

To a suspension of glycine methyl ester hydrochloride (1.26 g, 10 mmol) and 4-benzyloxybenzaldehyde (2.12 g, 10 mmol) in DCM (50 mL), under nitrogen at 0° C., was added Na(OAc)3BH (3.81 g, 15 mmol). The suspension was allowed to warm to room temperature and stirred for 4 hours. The suspension was poured into saturated aqueous NaHCO3, and the layers were separated. The aqueous layer was extracted with DCM (4×25 mL). The combined organic extracts were dried over MgSO4 and concentrated. Flash chromatography (EA) gave 1.15 g (40.4%) of the title compound as a white solid; mp 57-58° C.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40.4%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].[CH2:8]([O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][CH2:20][C:19]1[CH:22]=[CH:23][C:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:17][CH:18]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.81 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CNCC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 40.4%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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